N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Catalog No.
S1551468
CAS No.
91147-43-2
M.F
C11H11N5
M. Wt
213.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

CAS Number

91147-43-2

Product Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)

InChI Key

PVKUNRLEOHFACD-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2

Synonyms

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine; UK 41511

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2

Synthesis and Availability:

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structures. While the specific details of its synthesis are not widely available in open scientific literature, it can be commercially obtained from various chemical suppliers like VWR .

Potential Applications:

Research suggests that N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine may possess various potential applications in scientific research, although detailed investigations are still ongoing. Here are some reported areas of interest:

  • Kinase Inhibitors: Studies indicate that this compound might exhibit inhibitory activity against specific kinases, which are enzymes involved in various cellular processes. Kinase inhibition is a potential therapeutic strategy for various diseases, including cancer []. However, further research is needed to confirm the specific kinase targets and their potential therapeutic significance.

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, also known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, is a chemical compound characterized by its unique structure that combines a quinoxaline moiety with an imidazole ring. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the realm of drug development and medicinal chemistry. Its molecular formula is C11H10ClN5C_{11}H_{10}ClN_{5}, and it has a molecular weight of approximately 247.68 g/mol .

  • Oxidation: This compound can be oxidized using agents like tert-butylhydroperoxide, leading to derivatives with modified functional groups.
  • Reduction: Reduction reactions may involve reagents such as sodium borohydride, which can alter the nitrogen functionalities.
  • Substitution: The compound can undergo substitution reactions, including halogenation using reagents like N-bromosuccinimide, introducing new halogen atoms into the structure.

The specific products formed depend on the conditions and reagents used during these reactions.

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine exhibits significant biological activity, particularly as an antiglaucoma agent. It acts primarily as an α2-adrenoreceptor agonist, which is crucial for lowering intraocular pressure in glaucoma patients. Additionally, its structural characteristics suggest potential roles in other therapeutic areas, including anti-inflammatory and anti-cancer activities .

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine typically involves:

  • Condensation Reactions: This involves the reaction between quinoxaline derivatives and imidazole intermediates.
  • Catalysts: Common catalysts include palladium or copper, often in conjunction with bases like cesium carbonate to facilitate the reaction.
  • Optimization for Industrial Production: While specific industrial methods are not extensively documented, large-scale production likely employs high-efficiency catalysts and automated systems to ensure consistency and purity .

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several applications:

  • Pharmaceutical Development: Its role as an impurity reference material in drug testing highlights its importance in ensuring the quality and safety of pharmaceutical products.
  • Research: The compound serves as a valuable tool in medicinal chemistry research aimed at developing new therapeutic agents targeting various diseases .

Several compounds share structural similarities with N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine:

Compound NameStructural FeaturesUnique Properties
6-QuinoxalinamineContains a quinoxaline structureUsed in various pharmacological studies
5-Bromoquinoxalin-6-amineHalogenated derivative of quinoxalineExhibits different biological activity due to bromine substitution
1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)thioureaContains both thiourea and quinoxaline moietiesPotentially broader pharmacological applications

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is unique due to its specific structural configuration that imparts distinct chemical and biological properties compared to these similar compounds. Its unique interactions and roles in drug development further emphasize its significance in medicinal chemistry .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-0.1

Wikipedia

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Dates

Modify: 2023-08-15

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